N-(2-methoxy-4-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Overview
Description
N-(2-methoxy-4-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-4-nitroaniline and 4-phenylpiperazine.
Acylation Reaction: The key step involves the acylation of 2-methoxy-4-nitroaniline with an acylating agent, such as chloroacetyl chloride, to form an intermediate.
Coupling Reaction: The intermediate is then coupled with 4-phenylpiperazine under suitable reaction conditions, such as the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane), to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The methoxy group can be demethylated to form a hydroxyl group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution on the piperazine ring could yield various substituted piperazines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving piperazine derivatives.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the piperazine ring suggests potential activity at neurotransmitter receptors, while the nitro and methoxy groups may influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide: Similar structure with a methyl group instead of a phenyl group on the piperazine ring.
N-(2-methoxy-4-nitrophenyl)-2-(4-ethyl-1-piperazinyl)acetamide: Similar structure with an ethyl group instead of a phenyl group on the piperazine ring.
Uniqueness
The uniqueness of N-(2-methoxy-4-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-27-18-13-16(23(25)26)7-8-17(18)20-19(24)14-21-9-11-22(12-10-21)15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQYYCGSIMDWQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CN2CCN(CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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